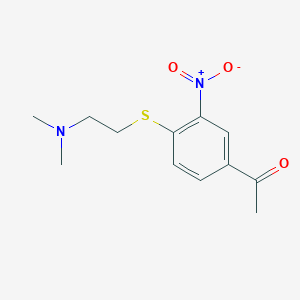

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one

Description

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one is a nitro-substituted aromatic ketone featuring a thioether linkage to a 2-(dimethylamino)ethyl group. Its molecular formula is C₁₂H₁₅N₂O₃S, with a molecular weight of 279.33 g/mol. The compound’s structure combines a 3-nitrophenylacetone core with a sulfur-containing side chain terminated by a dimethylamino group, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

1-[4-[2-(dimethylamino)ethylsulfanyl]-3-nitrophenyl]ethanone |

InChI |

InChI=1S/C12H16N2O3S/c1-9(15)10-4-5-12(11(8-10)14(16)17)18-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

NJQBEXLHZGDKFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)SCCN(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the dimethylaminoethylthio group: This step involves the nucleophilic substitution reaction where the dimethylaminoethylthio group is introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Nitro-Substituted Aryl Ethanones

Key Observations :

Thioether-Linked Derivatives

Key Observations :

Dimethylamino-Functionalized Analogs

Key Observations :

- The dimethylamino group (e.g., in ) enhances solubility in polar solvents and participates in hydrogen bonding.

- In chalcones (), the dimethylamino group stabilizes crystal lattices via C–H⋯O interactions.

Biological Activity

1-(4-((2-(Dimethylamino)ethyl)thio)-3-nitrophenyl)ethan-1-one, commonly referred to as a nitrophenyl ethanone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to an ethanone structure with a dimethylaminoethylthio substituent. This unique arrangement may contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that nitrophenyl derivatives exhibit significant antibacterial properties. For instance, a study evaluating various alkaloids found that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Nitrophenyl Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.050 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study on monomeric alkaloids indicated that several derivatives displayed potent antifungal effects against Candida albicans and other fungal strains . The presence of electron-donating groups on the phenyl ring significantly enhanced this activity.

Table 2: Antifungal Activity of Selected Derivatives

| Compound | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| Compound D | 24 | C. albicans |

| Compound E | 22 | Aspergillus niger |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that the compound exhibits significant cytotoxic effects. For example, studies involving molecular docking and cytotoxicity assessments indicated that certain derivatives could effectively inhibit cancer cell proliferation .

Case Study: Cytotoxic Effect on Cancer Cells

A specific study investigated the cytotoxic effects of a related nitrophenyl compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM, indicating promising anticancer potential.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis: Similar compounds disrupt bacterial cell wall integrity.

- Interference with Protein Synthesis: The presence of the nitro group may facilitate interactions with ribosomal proteins.

- Induction of Apoptosis in Cancer Cells: The compound's ability to induce apoptosis in cancer cells has been noted in various studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.